

Benchmarking the performance of MOFs synthesized with sodium hydrogen adipate.

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Compound of Interest

Compound Name: Sodium hydrogen adipate

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A Comparative Performance Analysis of Adipate-Based Metal-Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of Metal-Organic Frameworks (MOFs) synthesized using adipic acid-based linkers, with a focus on performance metrics relevant to catalysis and gas storage. While direct synthesis with **sodium hydrogen adipate** is less commonly reported, the use of adipic acid as a linker provides a strong basis for comparison. This document contrasts the performance of adipate-based MOFs with two widely studied alternatives: ZIF-8 and HKUST-1. All data presented is sourced from peer-reviewed literature and is intended to guide researchers in selecting appropriate materials for their applications.

Comparative Data Summary

The following tables summarize key performance indicators for a representative adipate-based MOF (a zinc adipate MOF synthesized sonochemically) and the benchmark MOFs, ZIF-8 and HKUST-1. It is important to note that direct, side-by-side comparative studies under identical conditions are limited; therefore, this data is compiled from various sources.

Table 1: Physical and Structural Properties

Property	Zinc Adipate MOF (Sonochemical)	ZIF-8	HKUST-1
BET Surface Area (m ² /g)	Data not available in sourced literature	~1,300 - 1,800	~1,500 - 2,000[1]
Pore Volume (cm ³ /g)	Data not available in sourced literature	~0.66	~0.74
Particle Size	Smaller (nanocrystals)	Variable (nm to μm)	Variable (nm to μm)
Synthesis Time	Reduced	Variable	Variable

Table 2: Performance in Catalysis (Electrochemical CO₂ Reduction)

Parameter	Zinc Adipate MOF (Sonochemical)[2]	ZIF-8	HKUST-1
Application	Electrochemical CO ₂ Reduction	Not a primary application	Investigated, but less common
Primary Products	Carbon Monoxide (CO), Hydrogen (H ₂)	-	-
Faradaic Efficiency for CO (FECO)	~58% (at -1.8 to -1.9 V)	-	-
Key Advantage	Smaller particle size from sonochemical synthesis enhances efficiency at lower potentials.[2]	-	-

Table 3: Performance in Gas Adsorption

Gas	Adipate-based UiO-66	ZIF-8	HKUST-1
CO ₂ Adsorption Capacity	Increased uptake with adipate incorporation[3]	High uptake at low pressures	High capacity
CH ₄ Adsorption Capacity	Data not available	Moderate	High capacity[4]
H ₂ Adsorption Capacity	Data not available	Moderate	High capacity[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are representative protocols for the synthesis and characterization of adipate-based MOFs and their performance evaluation.

Synthesis of Zinc Adipate MOF (Sonochemical Method)

This protocol is based on the sonochemical synthesis of a zinc-based MOF using adipic acid. [2]

Materials:

- Zinc Nitrate Hexahydrate ($\text{Zn}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$)
- Adipic Acid ($\text{C}_6\text{H}_{10}\text{O}_4$)
- N,N-Dimethylformamide (DMF)
- Deionized Water

Procedure:

- Dissolve Zinc Nitrate Hexahydrate and Adipic Acid in a 1:1 molar ratio in a mixture of DMF and deionized water.

- Place the solution in a high-density glass vessel suitable for sonication.
- Subject the solution to high-intensity ultrasound irradiation using a sonicator probe at a specific frequency (e.g., 20 kHz) and power output for a defined period (e.g., 30-60 minutes).
- The MOF will precipitate out of the solution.
- Collect the solid product by centrifugation or filtration.
- Wash the product with DMF and then with a volatile solvent like ethanol to remove unreacted precursors and residual solvent.
- Dry the final product under vacuum at an elevated temperature (e.g., 80-120 °C) to activate the framework.

Characterization of MOFs

Standard characterization techniques are essential to confirm the synthesis and properties of the MOFs.

- Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOF.
- Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore volume of the MOF using nitrogen adsorption-desorption isotherms at 77 K.
- Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF by measuring its weight loss as a function of temperature.

Catalytic Performance Evaluation: Knoevenagel Condensation

This protocol describes a typical procedure for evaluating the catalytic activity of a MOF in a Knoevenagel condensation reaction.

Materials:

- Benzaldehyde

- Malononitrile
- MOF catalyst (e.g., adipate-based MOF)
- Solvent (e.g., ethanol, toluene)

Procedure:

- In a round-bottom flask, add the MOF catalyst (e.g., 10 mol% relative to the aldehyde).
- Add the solvent, followed by benzaldehyde and malononitrile in a 1:1 molar ratio.
- Stir the reaction mixture at a specific temperature (e.g., room temperature or elevated temperature) for a set period.
- Monitor the reaction progress by taking aliquots at different time intervals and analyzing them using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
- After the reaction is complete, separate the catalyst from the reaction mixture by centrifugation or filtration.
- The catalyst can be washed with a suitable solvent and dried for reusability studies.
- Analyze the product yield and selectivity from the liquid phase.

Gas Adsorption Measurement

This protocol outlines the general procedure for measuring the gas adsorption capacity of a MOF.

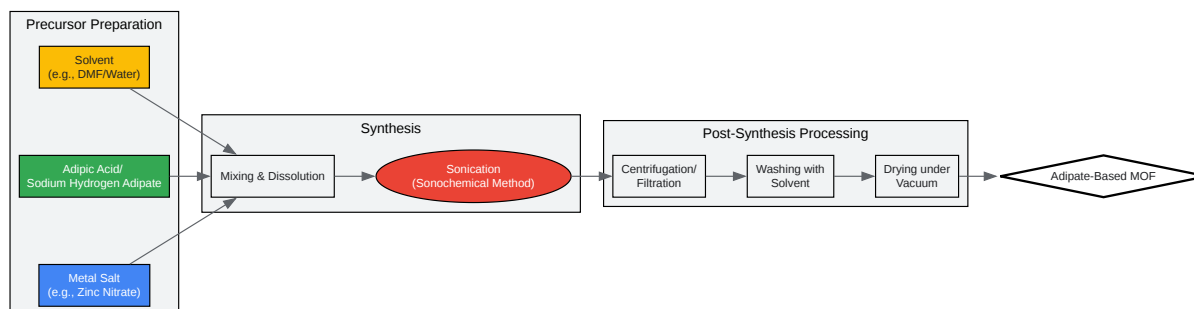
Procedure:

- Activate a known mass of the MOF sample by heating it under vacuum to remove any guest molecules from the pores.
- Transfer the activated sample to the analysis port of a gas adsorption analyzer.
- Perform a leak test to ensure the system is sealed.

- Introduce the adsorbate gas (e.g., CO₂, CH₄, H₂) into the system in controlled increments of pressure.
- At each pressure point, allow the system to equilibrate and measure the amount of gas adsorbed by the sample.
- Continue this process up to the desired final pressure.
- The data is then used to generate an adsorption isotherm, which plots the amount of gas adsorbed as a function of pressure at a constant temperature.

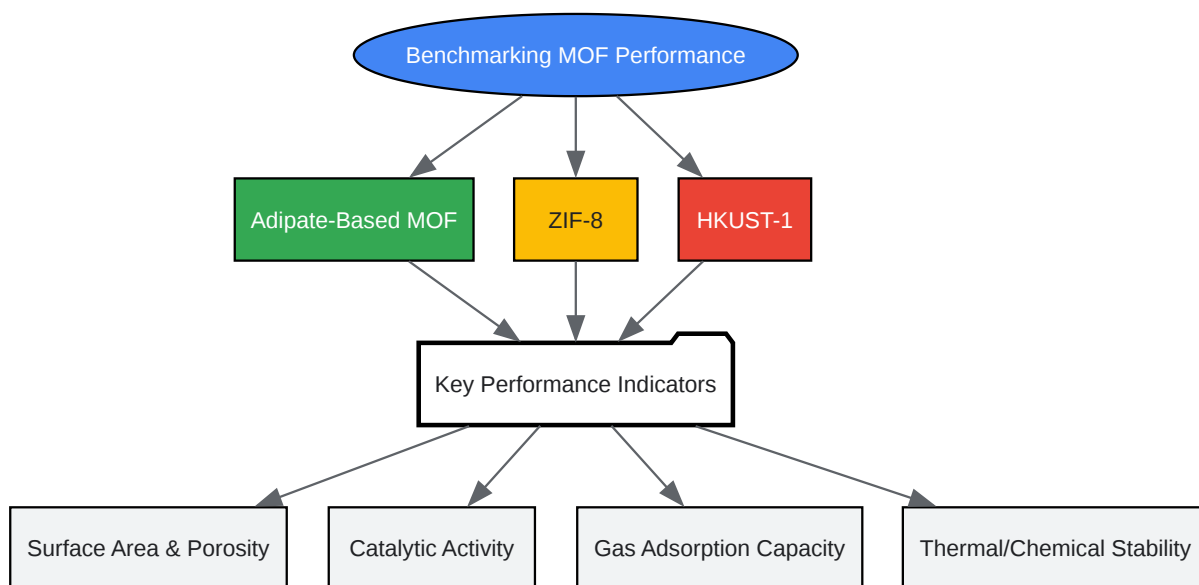
Visualized Workflows and Relationships

Graphviz diagrams are provided to illustrate key processes and logical connections.



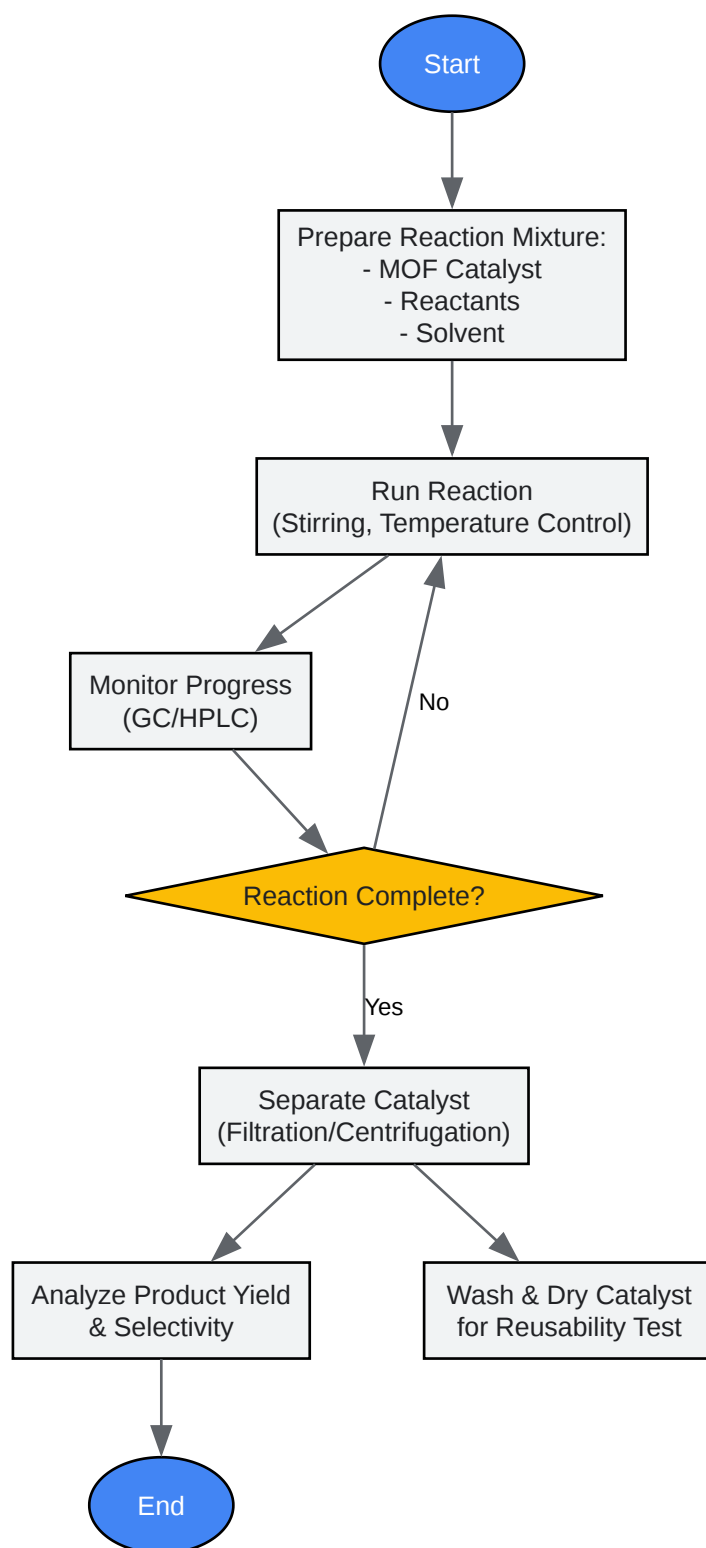
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Caption: Sonochemical synthesis workflow for adipate-based MOFs.



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Caption: Logical structure for comparing MOF performance.



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Caption: Experimental workflow for MOF catalytic testing.

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